6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C15H22BNO3 and its molecular weight is 275.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coupling Reactions
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is utilized in various synthesis and coupling reactions. For example, Batool et al. (2016) described the use of a similar compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, in Suzuki couplings with various (hetero)aryl bromides, demonstrating its utility in creating electron-withdrawing aromatic groups in organic compounds (Batool et al., 2016). Li et al. (2005) also highlighted the application of a similar boronic acid pinacol ester in Suzuki coupling to prepare specific compounds (Li et al., 2005).
Analytical Challenges and Strategies
Zhong et al. (2012) discussed the analytical challenges posed by pinacolboronate esters, including their instability and difficulty in solubilization, and outlined strategies for their analysis, highlighting their relevance in the Suzuki coupling reaction (Zhong et al., 2012).
Polymer Synthesis and Applications
Korich et al. (2010) explored the synthesis of boronic acid end-functionalized polycaprolactone using a pinacol boronate ester-containing initiator, demonstrating the polymer's potential in creating diverse structural assemblies (Korich et al., 2010).
Luminescent Complexes and Sensing Applications
Hashemzadeh et al. (2020) synthesized Ir(iii) complexes with a boronic acid pinacol ester group for potential use in luminescent sensors for carbohydrates (Hashemzadeh et al., 2020).
Catalyst-Transfer Polymerization
Nojima et al. (2016) reported on the Suzuki-Miyaura polymerization of arylenediboronic acid (ester) for the synthesis of π-conjugated polymers, highlighting the importance of boronic acid (ester) moieties in polymer synthesis (Nojima et al., 2016).
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used as reagents in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of biologically active compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond . The boronic ester is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, such as pinacol boronic esters, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is influenced by the pH of the environment . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-13(17-10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFDCRSMRJPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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